molecular formula C15H19N5O2 B2786179 2-methyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one CAS No. 1953409-85-2

2-methyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2786179
CAS No.: 1953409-85-2
M. Wt: 301.35
InChI Key: KQQTXPNCTLXEBB-UHFFFAOYSA-N
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Description

2-methyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used in various medicinal and industrial applications. This compound, with its unique structure, has garnered interest in scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the 2-methylpyrazole ring through a cyclization reaction involving appropriate precursors.

    Piperidine Derivative Formation: The next step involves the synthesis of the piperidine derivative, which is achieved through a series of reactions including alkylation and cyclization.

    Coupling Reaction: The final step involves coupling the 2-methylpyrazole and piperidine derivatives with a pyridazinone precursor under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.

Scientific Research Applications

2-methyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-methyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone structures, such as Zardaverine and Emorfazone.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as Celecoxib and Rimonabant.

Uniqueness

2-methyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of the pyridazinone and pyrazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-18-12(8-9-16-18)13-5-3-4-10-20(13)15(22)11-6-7-14(21)19(2)17-11/h6-9,13H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQTXPNCTLXEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCCC2C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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